7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
This compound features a [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one core modified with a 6-thioxo group and a 4-oxobutyl chain linked to a 4-(2-methoxyphenyl)piperazine moiety. The quinazolinone core contributes rigidity and hydrogen-bonding capacity, while the 2-methoxyphenylpiperazine substituent may enhance receptor-binding specificity, particularly for serotonergic or dopaminergic targets.
Properties
Molecular Formula |
C24H26N4O5S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O5S/c1-31-19-6-3-2-5-18(19)26-9-11-27(12-10-26)22(29)7-4-8-28-23(30)16-13-20-21(33-15-32-20)14-17(16)25-24(28)34/h2-3,5-6,13-14H,4,7-12,15H2,1H3,(H,25,34) |
InChI Key |
VAZONSUQVXGRES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Skeleton
The quinazolin-4(3H)-one structure is synthesized via cyclocondensation of substituted anthranilic acids with formamide. For the dioxolo[4,5-g]quinazolin-8(5H)-one derivative:
- Anthranilic acid derivative preparation : 4,5-Dihydroxyanthranilic acid is protected as a methylenedioxy (dioxolane) group using dichloromethane under basic conditions.
- Cyclization : Heating with formamide at 135–165°C for 4 hours induces cyclodehydration (Yield: 82–89%).
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Protection | CH₂Cl₂, K₂CO₃ | RT | 12 h | 90% |
| Cyclization | Formamide | 150°C | 4 h | 85% |
Introduction of the Thioxo Group
Thionation at position 6 is achieved using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide):
- Reaction Protocol : Reflux in anhydrous toluene (110°C, 6 h) substitutes the carbonyl oxygen with sulfur.
- Purification : Silica gel chromatography (petroleum ether:ethyl acetate = 3:1) yields 6-thioxo derivative (Yield: 75%).
Installation of the 4-Oxobutyl Linker
Bromination of 4-(2-Methoxyphenyl)butan-2-one
The 4-oxobutyl chain is introduced via bromination followed by nucleophilic substitution:
- Bromination : 4-(2-Methoxyphenyl)butan-2-one (5) treated with Br₂ in methanol at 0–7°C yields 1-bromo-4-(2-methoxyphenyl)butan-2-one (6a) as the major product (5:1 ratio vs. 6b).
- Optimization : Using acetic acid as solvent favors 6b formation, necessitating careful solvent selection.
Characterization Data for 6a :
Alkylation of Quinazolinone Core
The brominated linker (6a) is coupled to the quinazolinone core via nucleophilic displacement:
- Base-Mediated Reaction : Sodium hydride (NaH) in DMSO facilitates deprotonation at N-3, enabling alkylation (Yield: 55%).
- Product Characterization :
Synthesis of 4-(2-Methoxyphenyl)piperazine
Piperazine Functionalization
The 2-methoxyphenyl group is introduced via Buchwald-Hartwig amination:
- Coupling Reaction : Piperazine reacts with 2-bromoanisole using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base in toluene (Yield: 68–72%).
- Oxidation : Subsequent treatment with m-CPBA oxidizes the piperazine to the 4-oxopiperazin-1-yl derivative.
Final Coupling and Global Deprotection
Amide Bond Formation
The 4-oxobutyl-linked quinazolinone is conjugated to 4-(2-methoxyphenyl)piperazine via amide coupling:
Purification and Characterization
Final purification via column chromatography (CH₂Cl₂:MeOH = 20:1) affords the target compound.
Key Analytical Data :
- HRMS (ESI) : m/z calc. for C₂₅H₂₈N₄O₅S [M+H]⁺: 521.1754, found: 521.1758.
- ¹³C NMR : 168.9 (C=S), 161.2 (C=O), 154.7 (dioxolane C-O).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical modifications and reactions.
Biology
In biological research, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in reducing neuronal death and inflammation in cell models .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These effects contribute to its neuroprotective and anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Key Analogs
Detailed Analysis of Structural Modifications and Pharmacological Implications
a. Piperazine Substituent Effects
- 2-Methoxyphenyl (Target Compound) :
- Cyclohexyl () :
- This substituent is associated with mixed serotonin/dopamine activity in preclinical models .
- 2-Fluorophenyl () :
b. Chain Length and Flexibility
- 4-Oxobutyl (Target Compound, ) :
- A shorter chain balances flexibility and rigidity, optimizing interactions with extracellular receptor loops.
- 6-Oxohexyl () :
c. Thioxo Group and Core Modifications
Research Findings and Inferences
While explicit activity data for the target compound is unavailable in the provided evidence, structural analogs suggest:
- Receptor Selectivity : The 2-methoxyphenyl group likely confers 5-HT1A/5-HT7 selectivity over dopamine receptors, whereas cyclohexyl and dimethylphenyl analogs may exhibit broader receptor promiscuity.
- Pharmacokinetics :
- Lipophilicity trends: Cyclohexyl > 2,3-dimethylphenyl > 2-methoxyphenyl > 2-fluorophenyl (due to fluorine’s polarity).
- Metabolic stability: Longer chains (e.g., 6-oxohexyl) resist first-pass metabolism but may require prodrug strategies for solubility .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can structural integrity be validated?
- Synthesis Protocol :
- The compound's core structure involves a quinazolinone scaffold fused with a dioxolo ring and a piperazine moiety. Synthesis typically follows multi-step protocols similar to and , where intermediates like 4-chloroquinoline derivatives are coupled with substituted piperazines via nucleophilic substitution or amide bond formation.
- Example: React 4-oxobutyl intermediates with activated piperazine derivatives (e.g., 2-methoxyphenylpiperazine) under reflux in aprotic solvents like DMF or THF .
- Structural Validation :
- Use 1H/13C NMR to confirm regiochemistry (e.g., piperazine substitution) and HRMS for molecular weight verification .
- X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities in the dioxolo-quinazolinone system .
Q. Which analytical methods are recommended for purity assessment and impurity profiling?
- HPLC Methods :
- Employ reversed-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm. Gradient elution (water:acetonitrile + 0.1% TFA) resolves polar impurities like unreacted piperazine or oxidation byproducts .
- Impurity Identification :
- LC-MS/MS detects low-abundance impurities (e.g., dealkylated or sulfoxide derivatives). Compare retention times and fragmentation patterns with reference standards (e.g., EP impurities in ) .
Advanced Research Questions
Q. How can computational modeling optimize the compound's pharmacokinetic properties?
- In Silico Strategies :
- Use molecular docking (AutoDock Vina) to predict binding affinity toward target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30% for oral dosing) and BBB permeability (TPSA <90 Ų). Adjust substituents (e.g., methoxy groups) to reduce CYP450 inhibition risks .
Q. What experimental designs address contradictions in bioactivity data across studies?
- Controlled Assay Design :
- Replicate studies using standardized cell lines (e.g., HEK-293 for receptor assays) and matched controls (e.g., vehicle + reference agonists/antagonists). Cross-validate with orthogonal methods (e.g., cAMP vs. calcium flux assays) .
- Data Reconciliation :
- Perform meta-analyses of dose-response curves (GraphPad Prism) to identify outliers. Variables like solvent (DMSO vs. saline) or incubation time significantly affect IC50 values for thioxo-quinazolinones .
Q. How can metabolic stability be evaluated to guide lead optimization?
- In Vitro Metabolism :
- Incubate the compound with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS. High clearance (>50% in 30 min) suggests susceptibility to CYP3A4/2D6 .
- Identify metabolites using HRMS/MS fragmentation (e.g., demethylation of the methoxyphenyl group or oxidation of the piperazine ring) .
- Structural Modifications :
- Introduce fluorine atoms or bulky substituents to block metabolic hot spots. For example, replace the methoxy group with a trifluoromethoxy group to enhance stability .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
